

# Lyciumamide B CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



## Lyciumamide B: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information on **Lyciumamide B**, a natural product of interest. Due to the limited specific research on **Lyciumamide B**'s biological activity, this document also includes detailed information on the closely related and more extensively studied compound, Lyciumamide A, to provide relevant context and potential research directions.

## Physicochemical Data for Lyciumamide B

The fundamental physicochemical properties of **Lyciumamide B** have been identified and are summarized below.

Property	Value	Citation(s)
CAS Number	1647111-41-8	[1][2][3][4]
Molecular Formula	C36H36N2O8	[1][2][3][4]
Molecular Weight	624.7 g/mol	[1][2][3][4]

## **Biological Activity and Research Landscape**



As of the latest literature review, specific studies detailing the biological activities, experimental protocols, and signaling pathway interactions of **Lyciumamide B** are not readily available. Research on phenolic amides from Lycium barbarum (goji berry) has predominantly focused on other analogues, such as Lyciumamide A.

The following sections present data from studies on Lyciumamide A, which may offer insights into the potential properties of **Lyciumamide B** due to structural similarities.

## Reference Compound: Lyciumamide A

Lyciumamide A is a dimeric phenolic amide isolated from the fruits of Lycium barbarum.[5] It has been the subject of several studies investigating its neuroprotective and antioxidant properties.[1][4]

## Summary of Investigated Biological Activities of Lyciumamide A



Activity	Model System	Key Findings	Citation(s)
Neuroprotection	Middle Cerebral Artery Occlusion (MCAO) in vivo	Significantly improved neurological score and reduced infarct volume.	[1]
Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells	Protected against OGD-induced cell injury.	[1]	
NMDA-induced neurotoxicity in SH- SY5Y cells	Attenuated neuronal insults by increasing cell viability and reducing LDH release.	[4]	
Antioxidant	Cerebral ischemia/reperfusion model	Relieved oxidative stress injury.	[1]
NMDA-induced neurotoxicity model	Reversed the increase in intracellular reactive oxygen species (ROS) production.	[4]	

## **Experimental Protocols for Lyciumamide A**

Detailed methodologies from key studies on Lyciumamide A are provided below.

#### **Cell Culture and Treatment**

- Cell Line: Human neuroblastoma SH-SY5Y cells were cultured in DMEM supplemented with 10% (v/v) fetal bovine serum, 100 unit/mL penicillin, and 100  $\mu$ g/mL streptomycin.[5]
- Differentiation: For some experiments, cells were differentiated by adding 10  $\mu$ M all-transretinoic acid (ATRA).[5]
- Treatment Protocol: Cells were pre-treated with Lyciumamide A (in concentrations ranging from 10 to 40 μM) for a specified period before inducing injury.[1]



## In Vitro Models of Neurotoxicity

- Oxygen-Glucose Deprivation (OGD): To simulate ischemic conditions, cultured cells were exposed to a glucose-free medium in an anaerobic chamber for a defined period, followed by reperfusion in a normal incubator.[5]
- NMDA-Induced Excitotoxicity: Neuronal injury was induced by exposing cells to N-methyl-D-aspartate (NMDA).[4]

## **Assessment of Cell Viability and Cytotoxicity**

- MTT Assay: This colorimetric assay was used to assess cell viability by measuring the metabolic activity of the cells.[5]
- Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium was measured as an indicator of cell death and membrane damage.[4]

#### In Vivo Model of Ischemic Stroke

 Middle Cerebral Artery Occlusion (MCAO): This surgical model in rodents was used to induce focal cerebral ischemia, followed by reperfusion to mimic stroke.[1] Neurological deficit scores and infarct volume were assessed post-treatment.[1]

### **Protein Expression Analysis**

 Western Blot: This technique was used to measure the levels of specific proteins involved in signaling pathways, such as p-NR2B, p-CaMKII, p-JNK, and p-p38, to elucidate the molecular mechanisms of Lyciumamide A.[4]

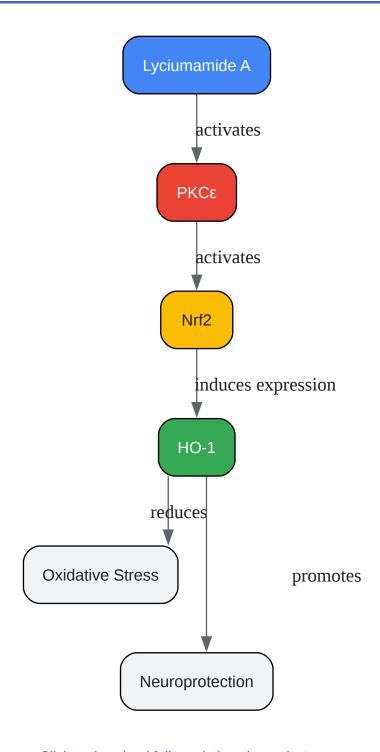
## Signaling Pathways Associated with Lyciumamide A

Studies have implicated Lyciumamide A in the modulation of several key signaling pathways related to neuroprotection and antioxidant defense.

## PKC<sub>E</sub>/Nrf<sub>2</sub>/HO-1 Pathway

Lyciumamide A has been shown to protect against cerebral ischemia-reperfusion injury by activating the PKCɛ/Nrf2/HO-1 pathway.[1][6] This pathway is crucial for cellular defense against oxidative stress.





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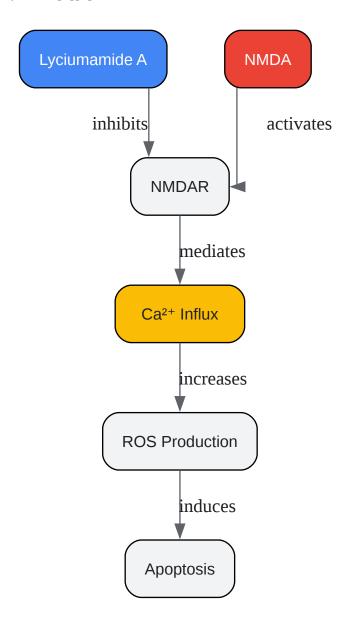
Caption: Lyciumamide A-mediated activation of the PKCs/Nrf2/HO-1 pathway.

## **NMDAR-Mediated Signaling Pathway**

Lyciumamide A has demonstrated protective effects against NMDA-induced neurotoxicity.[4] It is suggested to act by restraining N-methyl-D-aspartate receptors (NMDARs), thereby



suppressing calcium influx and subsequent downstream signaling cascades that lead to oxidative stress and apoptosis.[4][7]



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Caption: Inhibition of NMDAR-mediated excitotoxicity by Lyciumamide A.

## **Conclusion and Future Directions**

**Lyciumamide B** is a defined chemical entity with known physicochemical properties. However, its biological role remains uncharacterized in the public domain. The extensive research on the structurally similar Lyciumamide A suggests that **Lyciumamide B** may also possess valuable



neuroprotective and antioxidant properties. Further investigation into the biological activities of **Lyciumamide B** is warranted and could reveal a promising new candidate for drug development, particularly in the context of neurodegenerative diseases and oxidative stress-related conditions.

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- To cite this document: BenchChem. [Lyciumamide B CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428544#lyciumamide-b-cas-number-and-molecular-weight]

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